ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride
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Overview
Description
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of ethyl piperidine-3-carboxylate, followed by its reaction with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation, cyclization, and other multi-component reactions. The use of transition metal catalysts such as rhodium, cobalt, and nickel is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: A precursor in the synthesis of the target compound.
1,4-Disubstituted piperidines: These compounds share the piperidine core and exhibit similar biological activities
Uniqueness
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of both piperidine and pyrazole moieties, which contribute to its diverse chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS No. 2248374-57-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H17N3O2
- Molecular Weight : 223.27 g/mol
- CAS Number : 2248374-57-2
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives, in general, have been shown to exhibit a range of pharmacological effects:
- Antitumor Activity : Pyrazole derivatives are recognized for their potential as antitumor agents. They exhibit inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer proliferation pathways .
- Anti-inflammatory Properties : These compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases .
- Antimicrobial Effects : Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has demonstrated activity against various bacterial strains, suggesting its utility in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy against specific targets. Research indicates that modifications on the pyrazole ring can significantly influence the compound's potency and selectivity .
Data Table: Biological Activities of this compound
Case Studies
- Antitumor Efficacy : In a study assessing various pyrazole derivatives, ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate showed promising results against specific cancer cell lines, demonstrating a dose-dependent reduction in cell viability when compared to control groups .
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly decreased levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
- Antimicrobial Testing : A series of tests conducted against common pathogens showed that ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate exhibited notable antibacterial effects, particularly against Gram-positive bacteria, suggesting its application in antibiotic development .
Properties
Molecular Formula |
C11H18ClN3O2 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14-10(9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H |
InChI Key |
VNFBNCVHYSRZCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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